4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(ethoxymethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C9H16O4/c1-2-12-7-9(8(10)11)3-5-13-6-4-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
DBWXQYPCESGLQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCOCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with ethoxymethylating agents under controlled conditions. One common method includes the use of ethyl chloroformate and a base such as triethylamine to introduce the ethoxymethyl group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Synthesis and Properties
The synthesis of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with ethoxymethylating agents. Common methods include the use of ethyl chloroformate and bases like triethylamine, which facilitate the introduction of the ethoxymethyl group under controlled conditions.
Key Properties:
- Molecular Formula : C₉H₁₈O₃
- Molecular Weight : 174.24 g/mol
- Functional Groups : Ethoxymethyl group, carboxylic acid
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in various organic reactions, including:
- Formation of esters and amides
- Synthesis of biologically active compounds
Biological Applications
This compound is significant in biological research due to its role in studying enzyme mechanisms and its potential as a building block for biologically active compounds. For instance:
- It has been evaluated for its antibacterial properties against various Gram-positive bacteria .
- The compound's derivatives have shown potential as cytotoxic agents against cancer cell lines, indicating its relevance in cancer research .
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its applications include:
- Production of pharmaceuticals : As an intermediate in drug synthesis.
- Development of agrochemicals : Used in formulating pesticides and herbicides.
Case Study 1: Antibacterial Activity
A study evaluated several derivatives of 4-H-pyran, including those related to this compound, for their antibacterial activity. Compounds demonstrated significant inhibition against tested bacteria, with some exhibiting lower IC₅₀ values than traditional antibiotics like ampicillin .
Case Study 2: Antitumor Activity
Research on pyran derivatives has shown that certain compounds can inhibit the proliferation of HCT-116 colorectal cancer cells by targeting specific kinases (e.g., CDK2). This highlights the potential of this compound as a precursor for developing new anticancer agents .
Data Table Summary
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The table below highlights structural analogs of 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, focusing on substituents and their impact on molecular properties:
Key Observations :
Physical and Chemical Properties
Data from analogs suggest trends in physical properties:
Analysis :
- The ethoxy substituent may lower the melting point compared to the parent compound due to reduced crystallinity.
- Ester derivatives (e.g., methyl ester) exhibit reduced acidity and higher volatility .
Biological Activity
4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its tetrahydropyran ring, which contributes to its unique chemical properties. The ethoxymethyl group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
Biological Activity Overview
1. Antimicrobial Activity:
Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 4H-pyran can inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
2. Antioxidant Properties:
The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated potent free radical scavenging activity, comparable to standard antioxidants such as butylated hydroxytoluene (BHT). The half-maximal inhibitory concentration (IC50) values indicate strong potential for use in formulations aimed at reducing oxidative stress .
3. Cytotoxicity Against Cancer Cells:
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, particularly HCT-116 colorectal cancer cells. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis, with specific IC50 values suggesting effective concentration ranges for therapeutic use .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Interaction with Cellular Targets: The structural features allow the compound to interact with specific receptors or proteins within cells, modulating their activity and potentially leading to therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Antioxidant | Strong DPPH scavenging activity | |
| Cytotoxicity | Induced apoptosis in HCT-116 cells |
Case Studies
-
Antimicrobial Efficacy Study:
A study investigated several tetrahydropyran derivatives, revealing that certain compounds exhibited lower IC50 values than traditional antibiotics like ampicillin against various bacterial strains. This suggests a potential for developing new antimicrobial agents based on the tetrahydropyran scaffold . -
Cytotoxicity Evaluation:
Another research effort focused on the cytotoxic effects of tetrahydropyran derivatives on cancer cell lines. The findings indicated that specific derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
